

basic chemical properties of 2-(4-Hydroxyphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4-Hydroxyphenyl)-2-methylpropanoic acid

Cat. No.: B1591155

[Get Quote](#)

An In-depth Technical Guide to the Core Chemical Properties of **2-(4-Hydroxyphenyl)-2-methylpropanoic Acid**

Authored by: A Senior Application Scientist Introduction

2-(4-Hydroxyphenyl)-2-methylpropanoic acid, a key active metabolite of the widely prescribed lipid-regulating drug fenofibrate, presents a molecule of significant interest in pharmacological and chemical research. Following the hydrolysis of fenofibrate in the body, this carboxylic acid derivative, fenofibric acid, is the primary agent responsible for the drug's therapeutic effects on lipid metabolism. A comprehensive understanding of its fundamental chemical properties is therefore paramount for researchers in drug development, pharmacology, and analytical chemistry.

This guide provides a detailed exploration of the essential chemical and physical characteristics of **2-(4-Hydroxyphenyl)-2-methylpropanoic acid**. We will delve into its structural features, physicochemical parameters, spectroscopic signature, and a representative synthetic approach. The insights provided herein are intended to equip researchers and scientists with the foundational knowledge required for its accurate identification, handling, and application in experimental settings.

Molecular Structure and Isomerism

The chemical structure of **2-(4-Hydroxyphenyl)-2-methylpropanoic acid** is characterized by a central quaternary carbon atom, which imparts specific steric and electronic properties to the molecule. This central carbon is bonded to a p-hydroxyphenyl group, a carboxyl group, and two methyl groups.

Figure 1: Chemical structure of **2-(4-Hydroxyphenyl)-2-methylpropanoic acid**.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is critical for its application in research and development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₂ O ₃	
Molecular Weight	180.20 g/mol	
Melting Point	184 °C	
pKa	4.5 (predicted)	
Solubility	Soluble in methanol and chloroform.	
Appearance	White to off-white crystalline solid.	
LogP	2.1 (predicted)	

Expert Insights: The predicted pKa of 4.5 indicates that **2-(4-Hydroxyphenyl)-2-methylpropanoic acid** is a weak acid. At physiological pH (around 7.4), the carboxylic acid group will be predominantly deprotonated, rendering the molecule negatively charged. This has significant implications for its biological activity and membrane permeability. The predicted LogP value of 2.1 suggests a moderate lipophilicity, which is consistent with its ability to interact with biological membranes.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and structural elucidation of a molecule. Below are the expected spectroscopic characteristics for **2-(4-Hydroxyphenyl)-2-methylpropanoic acid**.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the different types of protons and their chemical environments within the molecule.

- ¹H NMR (CDCl₃, 400 MHz): δ 7.25 (d, J = 8.8 Hz, 2H), 6.78 (d, J = 8.8 Hz, 2H), 1.55 (s, 6H).

Interpretation:

- The two doublets at 7.25 and 6.78 ppm are characteristic of a para-substituted benzene ring. The coupling constant of 8.8 Hz confirms the para-substitution pattern.
- The singlet at 1.55 ppm corresponds to the six equivalent protons of the two methyl groups.
- The protons of the carboxylic acid and hydroxyl groups are often broad and may exchange with deuterium if D₂O is added.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

- ¹³C NMR (CDCl₃, 100 MHz): δ 182.9, 154.9, 137.9, 128.9, 115.3, 48.9, 26.2.

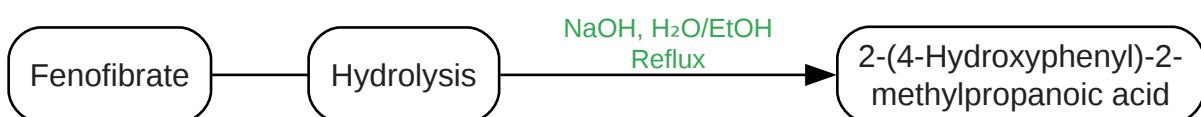
Interpretation:

- The signal at 182.9 ppm is characteristic of a carboxylic acid carbon.
- The signals at 154.9, 137.9, 128.9, and 115.3 ppm correspond to the carbons of the aromatic ring.
- The signal at 48.9 ppm is attributed to the quaternary carbon.

- The signal at 26.2 ppm represents the two equivalent methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule.


- IR (KBr, cm^{-1}): 3400-2500 (broad, O-H stretch of carboxylic acid and phenol), 1705 (C=O stretch of carboxylic acid), 1610, 1510 (C=C stretch of aromatic ring), 1230 (C-O stretch).

Interpretation:

- The broad absorption band in the region of 3400-2500 cm^{-1} is a hallmark of the O-H stretching vibrations of a hydrogen-bonded carboxylic acid and a phenolic hydroxyl group.
- The strong absorption at 1705 cm^{-1} is indicative of the carbonyl (C=O) stretching of the carboxylic acid.
- The peaks at 1610 and 1510 cm^{-1} are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.
- The absorption around 1230 cm^{-1} corresponds to the C-O stretching vibration.

Synthesis and Reactivity

A common laboratory-scale synthesis of **2-(4-Hydroxyphenyl)-2-methylpropanoic acid** involves the hydrolysis of the corresponding ester, such as fenofibrate.

reagents

[Click to download full resolution via product page](#)

Figure 2: A representative synthetic workflow for **2-(4-Hydroxyphenyl)-2-methylpropanoic acid** via hydrolysis of fenofibrate.

Experimental Protocol: Hydrolysis of Fenofibrate

Objective: To synthesize **2-(4-Hydroxyphenyl)-2-methylpropanoic acid** by the basic hydrolysis of fenofibrate.

Materials:

- Fenofibrate
- Sodium hydroxide (NaOH)
- Ethanol (EtOH)
- Water (H₂O)
- Hydrochloric acid (HCl)
- Dichloromethane (CH₂Cl₂)
- Magnesium sulfate (MgSO₄)
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Beakers, graduated cylinders, and other standard laboratory glassware
- Rotary evaporator

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve fenofibrate in a mixture of ethanol and water.

- Hydrolysis: Add a solution of sodium hydroxide to the flask. The amount of NaOH should be in stoichiometric excess to ensure complete hydrolysis.
- Reflux: Heat the reaction mixture to reflux and maintain for a period sufficient for complete reaction, typically monitored by Thin Layer Chromatography (TLC).
- Work-up: a. After cooling to room temperature, remove the ethanol using a rotary evaporator. b. Dilute the remaining aqueous solution with water and wash with dichloromethane to remove any unreacted starting material and non-polar impurities. c. Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2. This will protonate the carboxylate to form the desired carboxylic acid, which will precipitate out of the solution.
- Isolation and Purification: a. Collect the precipitate by vacuum filtration. b. Wash the solid with cold water to remove any remaining salts. c. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
- Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by melting point determination and spectroscopic methods (NMR, IR) to confirm its identity and purity.

Trustworthiness of the Protocol: This protocol represents a standard and reliable method for ester hydrolysis. The self-validating steps include monitoring the reaction by TLC to ensure completion and characterization of the final product to confirm its identity and purity.

Biological and Toxicological Considerations

As the active metabolite of fenofibrate, **2-(4-Hydroxyphenyl)-2-methylpropanoic acid** is a peroxisome proliferator-activated receptor alpha (PPAR α) agonist. Its interaction with PPAR α leads to the modulation of gene expression involved in lipid and lipoprotein metabolism, which is the basis of its therapeutic effects.

Information on the specific toxicity of **2-(4-Hydroxyphenyl)-2-methylpropanoic acid** is limited, as it is typically studied in the context of its parent drug, fenofibrate. Standard laboratory safety precautions should be followed when handling this compound.

Conclusion

This technical guide has provided a comprehensive overview of the fundamental chemical properties of **2-(4-Hydroxyphenyl)-2-methylpropanoic acid**. The information presented, from its molecular structure and physicochemical properties to its spectroscopic signature and a reliable synthetic protocol, is intended to serve as a valuable resource for researchers and scientists. A thorough understanding of these core characteristics is essential for the effective utilization of this important molecule in both academic and industrial research settings.

- To cite this document: BenchChem. [basic chemical properties of 2-(4-Hydroxyphenyl)-2-methylpropanoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1591155#basic-chemical-properties-of-2-4-hydroxyphenyl-2-methylpropanoic-acid\]](https://www.benchchem.com/product/b1591155#basic-chemical-properties-of-2-4-hydroxyphenyl-2-methylpropanoic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com